2-(3,5-Dimethylbenzoyl)-5-methylpyridine
Overview
Description
2-(3,5-Dimethylbenzoyl)-5-methylpyridine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a pyridine derivative that is widely used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics.
Scientific Research Applications
Photochemical Studies
- Photochemical Dimerization : Research on similar compounds like 2-aminopyridine and its derivatives has shown that ultraviolet irradiation can result in the formation of dimers. These dimers have unique chemical and physical properties (Taylor & Kan, 1963).
Synthesis and Structural Characterization
Electroluminescent Properties : Studies on mono-cyclometalated Pt(II) complexes with similar compounds have contributed to the development of new materials with potential applications in electroluminescent devices (Ionkin, Marshall, & Wang, 2005).
Solvent-Dependent Coordination Polymers : The synthesis and structural analysis of cobalt complexes using similar compounds have revealed the impact of solvents on the formation of coordination polymers (Pedireddi & Varughese, 2004).
Molecular Interactions and Ligand Coupling
- Interligand C-C Coupling : Research has shown that compounds like 2-methylpyridine can undergo intramolecular C-C coupling, leading to the formation of new asymmetric ligands (Arevalo, Riera, & Pérez, 2017).
Application in Forensic Science
- Identification in Forensic Analysis : Some pyridine derivatives have been identified as by-products in certain synthetic processes, highlighting their importance in forensic science (Błachut, Wojtasiewicz, & Czarnocki, 2005).
Coordination Chemistry
- Bonding to Metal Centers : Studies have demonstrated the diverse ways in which methylpyridine derivatives can bond to metal centers, influencing the formation of various complex structures (Fish, Baralt, & Kim, 1991).
Photophysical Properties
- Polypyridine Ruthenium(II) Complexes : Research into the synthesis and characterization of polypyridine ruthenium(II) complexes has expanded understanding of their photophysical properties (Bonnet et al., 2003).
Crystallography and Molecular Structure
- Crystal and Molecular Structures : Detailed studies on the crystal and molecular structures of related compounds have been instrumental in understanding the geometry and electronic properties of such molecules (Karczmarzyk & Malinka, 2004).
properties
IUPAC Name |
(3,5-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-14(16-9-10)15(17)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBQFLMBZPMEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylbenzoyl)-5-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.